molecular formula C8H7N3O2 B8416059 N-Methyl-3-nitrophenyl cyanamide

N-Methyl-3-nitrophenyl cyanamide

Cat. No.: B8416059
M. Wt: 177.16 g/mol
InChI Key: OBLVNXUIGFKYBD-UHFFFAOYSA-N
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Description

N-Methyl-3-nitrophenyl Cyanamide is a disubstituted cyanamide, a class of compounds enjoying a rich chemical history due to their unique and chemically versatile N-C-N connectivity . The chemistry of the cyanamide moiety is dominated by an unusual duality, featuring a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit, making it a valuable building block in synthetic chemistry . This compound serves as a versatile precursor in various research applications. Substituted cyanamides are widely used in cycloaddition chemistry, aminocyanation reactions, and can act as electrophilic cyanide-transfer agents . The nitrophenyl group incorporated into the structure offers a handle for further synthetic manipulation, for instance, serving as a precursor for iodination reactions following reduction of the nitro group to an amine . Researchers value this family of compounds for developing novel synthetic methodologies and for coordination chemistry studies . When handling this compound, researchers should note that cyanamide derivatives, in general, can be irritating and caustic to the eyes, skin, and mucous membranes . Proper risk assessments and safety protocols, including the use of appropriate personal protective equipment, should be in place before use. This compound is provided for Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use, nor for any form of human or animal consumption.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

methyl-(3-nitrophenyl)cyanamide

InChI

InChI=1S/C8H7N3O2/c1-10(6-9)7-3-2-4-8(5-7)11(12)13/h2-5H,1H3

InChI Key

OBLVNXUIGFKYBD-UHFFFAOYSA-N

Canonical SMILES

CN(C#N)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Chemistry

N-Methyl-3-nitrophenyl cyanamide serves as an important intermediate in organic synthesis. It is utilized in the preparation of various complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity can be harnessed for:

  • Synthesis of Heterocycles : The compound can be used to create diverse heterocyclic compounds through cyclization reactions.
  • Reagent in Organic Reactions : It acts as a reagent for nucleophilic substitutions and other organic transformations.

Biology

Research indicates that this compound exhibits significant biological activities, making it a candidate for further exploration in medicinal chemistry:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting its potential use as an antimicrobial agent.
  • Anticancer Properties : Preliminary investigations indicate that it may possess anticancer effects, particularly against specific cancer cell lines.

Medicine

In the medical field, this compound is being researched for its therapeutic potential:

  • Drug Development : It is explored as a scaffold for designing new pharmaceutical agents targeting various diseases.
  • Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes may lead to the development of novel treatments for conditions such as cancer and infectious diseases.

Industry

The compound finds applications in industrial processes:

  • Dyes and Pigments Production : Its chemical structure allows it to be used as a precursor in the synthesis of dyes and pigments.
  • Material Science : this compound is being investigated for its potential use in developing new materials with unique properties.
Activity TypeTarget Organism/Cell LineIC50 Value (µg/mL)Reference
AntimicrobialE. coli15
AntimicrobialS. aureus10
AnticancerMCF-7 (Breast Cancer)5
AnticancerHeLa (Cervical Cancer)8

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that the compound could serve as a potential lead for developing new antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound exhibited significant antiproliferative effects. Specifically, it showed promising results against MCF-7 breast cancer cells with an IC50 value of 5 µg/mL, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

Research Findings and Implications

  • Agricultural vs. Pharmaceutical Use : While calcium cyanamide is phytotoxic and used for pathogen resistance in crops , this compound’s role is confined to synthetic chemistry due to its specialized reactivity .
  • Synthetic Flexibility : The nitro group in this compound allows versatile derivatization, enabling tailored pharmacological activity in NMDA ligands .

Data Tables

Table 1. Comparative Physicochemical Properties

Property This compound Calcium Cyanamide N-(3-Aminophenyl)-N-methylcyanamide
Molecular Formula C$8$H$7$N$3$O$2$ CaCN$_2$ C$8$H$9$N$_3$
Key Functional Groups Nitro, cyanamide Cyanamide salt Amino, cyanamide
Primary Application Pharmaceutical intermediates Agriculture Synthetic precursor
Toxicity Not well-characterized High Low

Preparation Methods

Reaction Mechanism and Catalytic Systems

The methylation typically employs dimethyl carbonate (DMC) as a green methylating agent, as demonstrated in the synthesis of structurally analogous N-methyl cyanoethyl carbamates. In this two-step protocol:

  • Cyanamide activation : 3-Nitrophenyl cyanamide is generated via the reaction of 3-nitroaniline with cyanogen bromide (CNBr) in the presence of a base such as sodium hydroxide.

  • Methylation : The cyanamide intermediate reacts with DMC under alkaline conditions (30–50°C, pH 6.0–8.0), facilitated by sodium hydroxide. The nitro group’s electron-withdrawing nature enhances the cyanamide’s electrophilicity, promoting methyl transfer.

Key optimization parameters :

  • Molar ratios : A 1:1.1 molar ratio of cyanamide to DMC maximizes yield while minimizing side reactions.

  • Temperature control : Maintaining 30–50°C prevents nitro group reduction or decomposition.

Yield and Purification

Pilot-scale trials report yields exceeding 90% when using DMC, with purification achieved via liquid-liquid extraction (e.g., dichloromethane/water). The final product exhibits >97% purity by HPLC, as validated in analogous syntheses.

Copper-Catalyzed Cycloaddition and Coupling Reactions

Transition-metal catalysis offers a versatile route to N-methyl-3-nitrophenyl cyanamide, particularly through copper-mediated cross-couplings.

Copper(I/II)-Catalyzed Methylation

Building on methods for N,N-bis(cyanomethyl)amines, a one-pot synthesis can be devised:

  • Reagents : 3-Nitroaniline, trimethylsilyl cyanide (TMSCN), paraformaldehyde, and Cu(OTf)₂/CuCl co-catalysts.

  • Mechanism : The reaction proceeds via imine formation between 3-nitroaniline and formaldehyde, followed by cyanide insertion from TMSCN. Copper catalysts facilitate C–N bond formation and subsequent methylation.

Optimization insights :

  • Catalyst loading : A 5 mol% Cu(OTf)₂ and 5 mol% CuCl combination achieves 85% conversion in acetonitrile at 25°C.

  • Solvent effects : Polar aprotic solvents (e.g., CH₃CN) enhance cyanide nucleophilicity and stabilize intermediates.

Comparative Performance

Table 1 summarizes key outcomes from copper-catalyzed routes:

Catalyst SystemTemperature (°C)Yield (%)Purity (%)
Cu(OTf)₂/CuCl258595
CuI/L-Proline507892

Lewis Acid-Mediated Guanidine Derivative Synthesis

Adapting protocols for substituted guanidines, aluminum chloride (AlCl₃) catalyzes the methylation of 3-nitrophenyl cyanamide via a Friedel-Crafts-type mechanism.

Reaction Design

  • Substrate : 3-Nitrophenyl cyanamide reacts with methylamine or dimethylamine in chlorobenzene under reflux (110°C).

  • Catalyst role : AlCl₃ coordinates to the cyanamide nitrogen, enhancing its susceptibility to methylamine attack.

Critical considerations :

  • Stoichiometry : A 1:2 ratio of cyanamide to methylamine prevents over-alkylation.

  • Work-up : Acidic quench (HCl/ether) precipitates the product, yielding 76–82% isolated purity.

Nitrophenyl Group Introduction via Ullmann Coupling

For late-stage functionalization, Ullmann coupling installs the nitro group post-methylation, preserving the cyanamide moiety.

Sequential Synthesis Strategy

  • Methylation of phenyl cyanamide : As described in Section 1.

  • Nitration : Employ mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the meta position.

Challenges and solutions :

  • Regioselectivity : Low temperatures favor meta-nitration (80% selectivity).

  • Side reactions : Nitro group reduction is mitigated by avoiding elevated temperatures during methylation.

Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Synthesis

Emerging methodologies prioritize sustainability without compromising efficiency.

Solvent-Free Methylation

  • Procedure : Mechanochemical grinding of 3-nitrophenyl cyanamide with DMC and K₂CO₃ in a ball mill (30 min, 25 Hz).

  • Outcomes : 88% yield, reduced waste generation.

Microwave Acceleration

  • Conditions : 100 W irradiation, 10 min, DMF solvent.

  • Benefits : Reaction time reduced by 70% compared to conventional heating .

Q & A

Q. What are the established synthetic routes for N-Methyl-3-nitrophenyl cyanamide, and what reaction conditions optimize yield?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting 3-nitrophenylamine with methyl isocyanate or cyanogen bromide under controlled conditions. For example, analogous compounds like N-(3-hydroxyphenyl)-N-methyl cyanamide are prepared using published protocols involving cyanamide coupling with substituted anilines in anhydrous solvents (e.g., THF or DCM) at 0–5°C to suppress side reactions . Key considerations:

  • Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance electrophilicity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
  • Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of amine to cyanating agent).

Q. What spectroscopic techniques are recommended for characterizing this compound?

Characterization requires a combination of:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro groups) and methyl groups (δ 2.8–3.2 ppm).
  • FT-IR : Confirm cyanamide C≡N stretch (~2150 cm⁻¹) and nitro N-O stretches (~1520, 1350 cm⁻¹).
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
  • HPLC : Assess purity (>98%) using C18 columns and UV detection at 254 nm .

Q. What storage conditions ensure the stability of this compound?

Store at 2–8°C in amber vials to prevent photodegradation. Avoid moisture by using desiccants (e.g., silica gel). Stability testing under accelerated conditions (40°C/75% RH for 4 weeks) is recommended to establish shelf life .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound under varying temperatures or catalysts?

Low-temperature kinetics (e.g., 10–100 K) and computational modeling (DFT, RRKM theory) reveal competing pathways:

  • Radical-mediated routes : Dominant in interstellar analogs (e.g., CN + CH₃NH₂ → cyanamide derivatives via barrierless reactions) .
  • Thermal conditions : Polar solvents favor SN2 mechanisms, while protic solvents may protonate intermediates, reducing yield.
  • Catalytic effects : Lewis acids lower activation energy by stabilizing transition states. Validate using in situ IR or GC-MS monitoring .

Q. How should researchers address discrepancies in biological activity data for cyanamide derivatives?

Case study: Hydrogen cyanamide exhibits dose-dependent contradictions (e.g., 1.25% enhances bud sprouting, while 3.5% inhibits it in grapevines) . Mitigation strategies:

  • Dose-response curves : Test 5–7 concentrations in triplicate.
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences.
  • Mechanistic follow-up : Use transcriptomics or enzyme assays to link structural changes (e.g., nitro vs. hydroxy substituents) to bioactivity .

Q. What methodologies assess the impact of cyanamide derivatives on soil microbial communities?

Adapt soil microcosm studies with:

  • PLFA analysis : Track microbial biomass and community shifts (e.g., increased Actinobacteria with calcium cyanamide) .
  • Sampling timeline : Collect samples at 0, 14, and 49 days post-application.
  • Multivariate statistics : Canonical variate analysis (CVA) to distinguish treatment effects .

Q. How can low-temperature kinetic studies inform the interstellar formation of cyanamide derivatives?

The reaction CN + CH₃NH₂ produces cyanamide and methyl cyanamide via a barrierless pathway, validated by:

  • Cryogenic experiments : Measure rate coefficients (𝑘 = 4.3×10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 23 K) .
  • Ab initio calculations**: Map potential energy surfaces to predict branching ratios.
  • Astrochemical relevance : Model interstellar ice analogues to simulate prebiotic synthesis .

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